BDP R6G azide

Catalog No.
S14264827
CAS No.
M.F
C21H21BF2N6O
M. Wt
422.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BDP R6G azide

Product Name

BDP R6G azide

IUPAC Name

N-(3-azidopropyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide

Molecular Formula

C21H21BF2N6O

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31)

InChI Key

PVLRRJLEAGIMJG-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F

BDP R6G azide is a specialized fluorescent compound belonging to the borondipyrromethene family. It is characterized by its high extinction coefficient and excellent quantum yield, making it suitable for various applications in biological and chemical research. The compound exhibits strong fluorescence properties, with an excitation wavelength of approximately 530 nm and an emission wavelength of around 548 nm, closely resembling those of rhodamine 6G. This similarity allows BDP R6G azide to be utilized effectively in fluorescence microscopy and other imaging techniques.

BDP R6G azide is particularly notable for its role in click chemistry, specifically in copper-free reactions. It can participate in reactions with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN) to form stable triazole linkages. The azide group facilitates these bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological systems.

Key Reactions:

  • Copper-free Click Chemistry: BDP R6G azide reacts with alkynes to form triazoles.
  • Bioorthogonal Reactions: Utilized in labeling biomolecules for imaging and tracking studies.

The biological activity of BDP R6G azide is primarily linked to its fluorescent properties, which enable the visualization of biomolecules in various assays. It has been employed in applications such as:

  • Fluorescence Microscopy: For imaging cellular structures and processes.
  • Flow Cytometry: To analyze cell populations based on fluorescence intensity.
  • Bioconjugation: Labeling proteins, nucleic acids, and other biomolecules for tracking within biological systems.

The synthesis of BDP R6G azide typically involves several steps:

  • Formation of the Borondipyrromethene Core: This is achieved through the condensation of pyrrole derivatives with aldehydes in the presence of boron trifluoride etherate.
  • Introduction of the Azide Group: The final step involves converting a precursor compound into the azide form, often using sodium azide under specific reaction conditions.

This multi-step synthesis ensures high purity and yields suitable for research applications.

BDP R6G azide has a wide range of applications across various fields:

  • Chemical Research: Used as a fluorescent probe in high-performance liquid chromatography and capillary electrophoresis.
  • Biological Research: Employed for labeling proteins and nucleic acids, facilitating studies on molecular interactions and cellular processes.
  • Medical Diagnostics: Utilized in assays for detecting specific biomolecules within complex samples.

Interaction studies involving BDP R6G azide focus on its binding affinity with various biomolecules. Techniques such as:

  • Fluorescence Resonance Energy Transfer (FRET): To study interactions at close proximity.
  • Surface Plasmon Resonance (SPR): For real-time monitoring of binding events.

These studies are crucial for understanding how BDP R6G azide interacts with target molecules under physiological conditions, enhancing its utility in biomedical research.

BDP R6G azide shares structural similarities with several other compounds within the borondipyrromethene family and related fluorophores. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
BDP R6G amineContains amine groupUseful for copper-catalyzed click chemistry
BDP R6G alkyneContains alkyne groupIdeal for copper-catalyzed azide-alkyne cycloaddition
BDP R6G carboxylic acidContains carboxylic acid groupUsed for conjugation with amines
Rhodamine 6GSimilar fluorophoreBroad application in biological imaging

BDP R6G azide stands out due to its specific reactivity in copper-free click chemistry, making it particularly valuable for applications requiring biocompatibility and specificity without the use of metal catalysts. Its unique properties position it as a versatile tool in both chemical and biological research contexts.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

422.1837958 g/mol

Monoisotopic Mass

422.1837958 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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